![molecular formula C21H26N2O7S B280576 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MRS2179, is a selective P2Y1 receptor antagonist. It is a compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in platelet aggregation, thrombosis, and inflammation. By blocking P2Y1 receptors, 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibits platelet aggregation and thrombosis, and reduces inflammation.
Biochemical and Physiological Effects:
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have antiplatelet and antithrombotic effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which reduces the risk of thrombosis. 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for P2Y1 receptors, which allows for specific targeting of these receptors. However, a limitation is that 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may have off-target effects, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Another area of research could focus on its potential use in the treatment of neurological disorders, such as epilepsy and migraine. Additionally, further research could be conducted to investigate the anti-inflammatory effects of 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of 2-(methylsulfanyl)ethylamine and 2-methoxyethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory diseases. It has been shown to have antiplatelet and antithrombotic effects, making it a potential treatment for cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and migraine. Additionally, 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C21H26N2O7S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
3-O-(2-methoxyethyl) 5-O-(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O7S/c1-13-17(20(24)29-10-9-28-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)30-11-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
InChI-Schlüssel |
FGPHSXSSHGOMEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



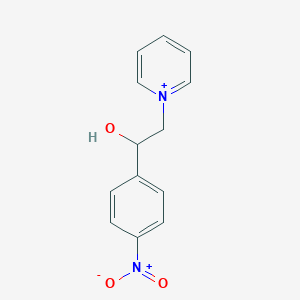
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
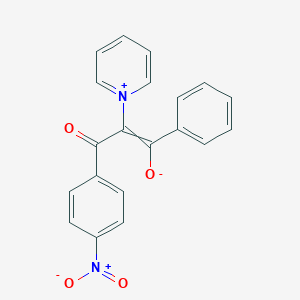
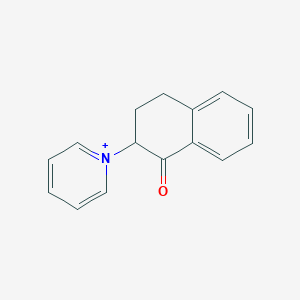
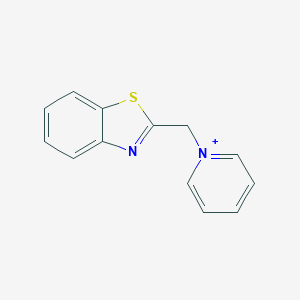
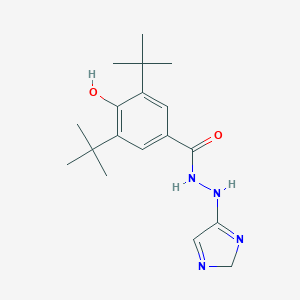
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
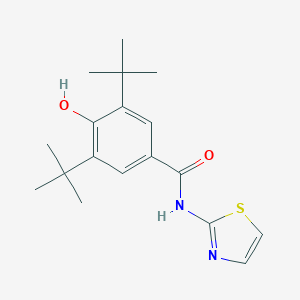
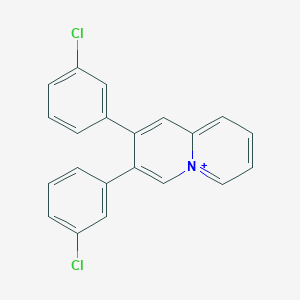

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
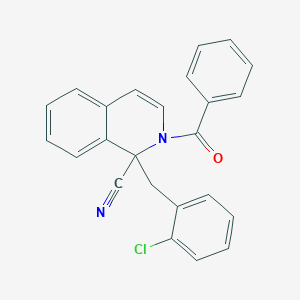

![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)